![molecular formula C14H24O B13833112 Alpha iso-methyl ionol](/img/structure/B13833112.png)
Alpha iso-methyl ionol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of alpha iso-methyl ionol involves a cross-aldol condensation of citral with methyl ethyl ketone . This reaction requires high temperature and strong alkali conditions. The ratio between the n-form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation . Industrial production methods often use a one-pot synthesis approach with different catalysts added step by step to achieve high yield and selectivity .
Analyse Chemischer Reaktionen
Alpha iso-methyl ionol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha iso-methyl ionol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its role in biological systems, particularly in yeast metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
Wirkmechanismus
The mechanism of action of alpha iso-methyl ionol involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular targets include specific receptors in the olfactory system, and the pathways involved are related to signal transduction processes that lead to the perception of smell.
Vergleich Mit ähnlichen Verbindungen
Alpha iso-methyl ionol is unique due to its specific isomeric form and scent profile. Similar compounds include:
Methyl ionone: Another isomer with a slightly different scent.
Beta-ionone: Known for its woody and floral notes.
Gamma-ionone: Has a fruity and floral aroma.
These compounds share similar chemical structures but differ in their olfactory properties and specific applications .
Eigenschaften
Molekularformel |
C14H24O |
---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,12-13,15H,5-6,10H2,1-4H3/b9-8+ |
InChI-Schlüssel |
WALHLZRJZMVZCZ-CMDGGOBGSA-N |
Isomerische SMILES |
CCC(/C=C/C1C(=CCCC1(C)C)C)O |
Kanonische SMILES |
CCC(C=CC1C(=CCCC1(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.